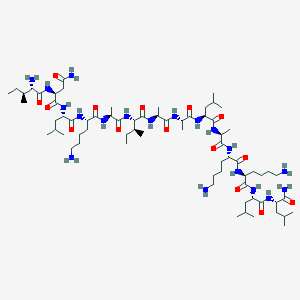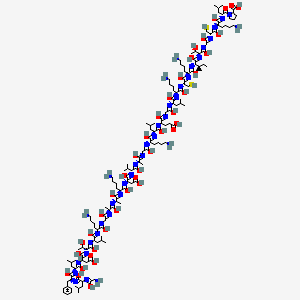
mastoparan-M
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mastoparan-M is a member of the class of mastopyrans that is a 14-amino acid polypeptide comprising isoleucyl, asparaginyl, leucyl, lysyl, alanyl, isoleucyl, alanyl, alanyl, leucyl, alanyl, lysyl, lysyl, leucyl, and leucinamide residues coupled in sequence. It is the major active component of the venom of the hornet Vespa mandarinia and causes degranulation of mast cells. It exhibits antimicrobial activity against both Gram-positive and -negative bacteria as well as haemolytic activity on chicken, human and sheep erythrocytes. It has a role as an antibacterial agent. It is a member of mastoparans and a peptidyl amide.
Wissenschaftliche Forschungsanwendungen
1. Cancer Therapy
Mastoparan (MP), a potent facilitator of mitochondrial permeability transition, has potential as an antitumor agent. Encapsulated in transferrin-modified liposomes with a pH-sensitive fusogenic peptide (GALA), MP can be selectively delivered to mitochondria in tumor cells, demonstrating utility for cancer therapy (Yamada et al., 2005).
2. Treatment of Melanoma
Mastoparan has been shown to induce apoptosis in melanoma cells via the mitochondrial apoptosis pathway, significantly reducing the growth of subcutaneous melanoma in mice and increasing survival. This suggests its potential for treating malignant melanoma (Azevedo et al., 2015).
3. Plant MAP Kinase Signaling Activation
Mastoparan can rapidly activate plant MAP kinase signaling independent of heterotrimeric G proteins. This ability to directly stimulate the guanine nucleotide exchange reaction of G proteins has implications for plant biology research and potential agricultural applications (Miles et al., 2004).
4. Development of Antimicrobial Agents
Mastoparan exhibits strong antimicrobial activities, making it a candidate for developing antimicrobial agents. Targeted design improvements could enhance the stability and transmembrane delivery of these agents (Chen et al., 2018).
5. Antimicrobial and Antifungal Properties
Mastoparans have demonstrated significant antimicrobial and antifungal properties, providing potential applications in clinical practice for controlling microorganisms that cause infectious diseases (Silva et al., 2017).
6. Insight into Mastoparan Precursors
Research into the precursors of mastoparan, mastoparanogen, can provide insights into the peptide's structure and biological activities, which is crucial for the development of potential drug therapies (Xu et al., 2006).
7. Broad-Spectrum Antiviral Activity
A mastoparan-derived peptide, MP7-NH2, has been shown to possess broad-spectrum antiviral activity against enveloped viruses, making it a candidate for antiviral drug development (Sample et al., 2013).
8. Treatment of Bacterial Skin Infections
Topical treatment with mastoparan can enhance the clearance of Staphylococcus aureus from infected skins, accelerating healing and providing protection against reinfection. Its activation of local mast cells offers a novel approach to treating bacterial skin infections (Arifuzzaman et al., 2019).
Eigenschaften
Produktname |
mastoparan-M |
|---|---|
Bioaktivität |
Antimicrobial |
Sequenz |
INLKAIAALAKKLL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




